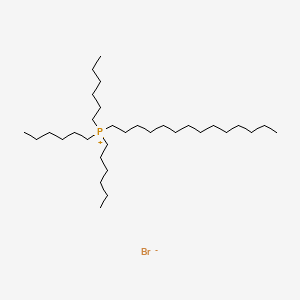

Trihexyltetradecylphosphoniumbromid

Übersicht

Beschreibung

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid. It is known for its unique properties, making it useful in various applications, particularly as a catalyst and extractant in chemical processes . This compound is characterized by its ability to act as a recyclable reaction medium and its effectiveness in desulfurization processes .

Wissenschaftliche Forschungsanwendungen

Trihexyltetradecylphosphonium bromide has a wide range of scientific research applications:

Biology: Its unique properties make it a subject of study in biological applications, particularly in the development of new materials and processes.

Medicine: Research is ongoing to explore its potential in medical applications, although specific uses are still under investigation.

Wirkmechanismus

Target of Action

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid . Its primary targets are the reactants involved in Heck cross-coupling reactions . It also targets the components of supported liquid membranes (SLMs) for gas separation processes .

Mode of Action

Trihexyltetradecylphosphonium bromide interacts with its targets by acting as a recyclable reaction medium . In Heck cross-coupling reactions, it facilitates the coupling of two reactants . In the context of SLMs, it aids in the separation of gases .

Biochemical Pathways

It’s known that it plays a crucial role in the heck cross-coupling reactions and gas separation processes .

Pharmacokinetics

Its density is reported to be 096 g/mL at 20 °C , which could influence its distribution and bioavailability.

Result of Action

The result of Trihexyltetradecylphosphonium bromide’s action is the successful completion of Heck cross-coupling reactions . It also results in the effective separation of gases when used in the preparation of SLMs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trihexyltetradecylphosphonium bromide. For instance, temperature can affect its density , potentially influencing its distribution and bioavailability.

Vorbereitungsmethoden

Trihexyltetradecylphosphonium bromide can be synthesized via solvent-free anion metathesis reactions . The preparation involves the reaction of trihexylphosphine with tetradecyl bromide under controlled conditions to form the desired ionic liquid. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Trihexyltetradecylphosphonium bromide undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly in the preparation of other ionic liquids.

Common Reagents and Conditions: The compound is often used with oxidants like hydrogen peroxide in desulfurization reactions.

Major Products: The major products formed from these reactions include desulfurized oils and various substituted ionic liquids.

Vergleich Mit ähnlichen Verbindungen

Trihexyltetradecylphosphonium bromide is unique compared to other similar compounds due to its high efficiency and recyclability. Similar compounds include:

- Trihexyltetradecylphosphonium chloride

- Trihexyltetradecylphosphonium dicyanamide

- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

These compounds share similar properties but differ in their specific applications and efficiency. Trihexyltetradecylphosphonium bromide stands out due to its effectiveness in desulfurization and its ability to be recycled multiple times with minimal loss of efficiency .

Eigenschaften

IUPAC Name |

trihexyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJELOMHXBLDMDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047953 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654057-97-3 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

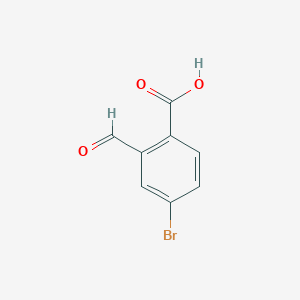

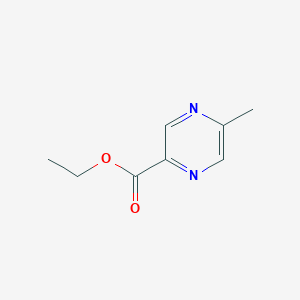

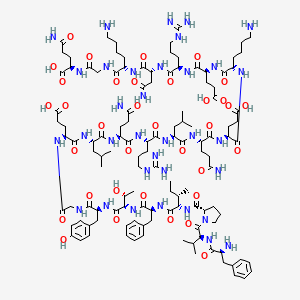

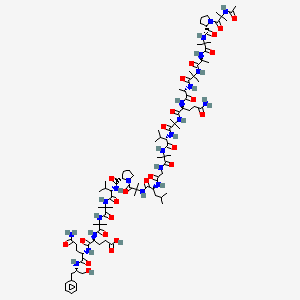

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Trihexyltetradecylphosphonium bromide suitable for extracting metal ions from solutions?

A1: Trihexyltetradecylphosphonium bromide exhibits a strong affinity for certain metal anions. For example, research shows its effectiveness in extracting Platinum (Pt(IV)) and Palladium (Pd(II)) from acidic solutions. [, ] This selectivity makes it a potential candidate for metal separation processes. Additionally, it can be combined with other extractants like di(2-ethylhexyl) phosphate (D2EHPA) to fine-tune its extraction capabilities for specific metals like Terbium (Tb(III)). []

Q2: How does the structure of Trihexyltetradecylphosphonium bromide influence its extraction efficiency?

A2: While the provided research doesn't delve into specific structural modifications, comparing Trihexyltetradecylphosphonium bromide (Cyphos 102) with an isomer, tetraoctylphosphonium bromide, reveals insights into the role of cation symmetry. The research observed that the frequency-dependent conductivity and shear viscosity, crucial parameters influencing extraction, were minimally affected by cation asymmetry. [] This suggests that the long alkyl chains in Trihexyltetradecylphosphonium bromide play a more significant role in its extraction capabilities than the specific arrangement of these chains around the phosphorous atom.

Q3: Beyond metal extraction, what other applications has Trihexyltetradecylphosphonium bromide been explored for?

A3: Researchers have explored immobilizing Trihexyltetradecylphosphonium bromide within agar-alginate beads to create a sustainable adsorbent for removing phenol from wastewater. [] The ionic liquid's affinity for phenol, coupled with the biodegradability of the bead matrix, makes this a promising approach for environmental remediation.

Q4: What analytical techniques are commonly used to study Trihexyltetradecylphosphonium bromide?

A4: Various analytical techniques are employed to characterize Trihexyltetradecylphosphonium bromide and its applications. These include:

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) is used to confirm the incorporation of Trihexyltetradecylphosphonium bromide within materials like agar-alginate beads. []

- Microscopy: Scanning electron microscopy (SEM) helps visualize the surface morphology and porosity of materials containing Trihexyltetradecylphosphonium bromide. []

- Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of Trihexyltetradecylphosphonium bromide and composite materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)